molecular formula C9H8N4O2 B1305275 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- CAS No. 70292-16-9

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

Cat. No. B1305275
CAS RN: 70292-16-9
M. Wt: 204.19 g/mol
InChI Key: QOZVLKILZILBTB-UHFFFAOYSA-N
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Description

The compound "1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-" is a triazole derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimalarial, and catalytic activities, which make them valuable scaffolds for drug development .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. A general approach for the synthesis of 1,3,5-substituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, providing a highly regioselective and one-pot process to access diverse triazoles . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, which can be used to prepare triazole-containing dipeptides and biologically active compounds . Moreover, the synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment has been demonstrated, using combinations of azides and β-ketoesters containing the pyridine ring .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to generate a wide range of compounds with different properties. For instance, the crystal structure of a new 1,2,4-triazole derivative, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, revealed substantial differences in the orientation of substituent groups, which can influence the compound's biological activity . Similarly, the crystal structure of 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was determined, and the presence of various π-interactions was noted, which could affect the compound's reactivity and interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides leads to the formation of novel geminal bis(heteroarylium) salts, which are synthesized under mild, neutral conditions . The ability to selectively alkylate the triazole ring opens up possibilities for creating new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which are important factors in drug development. For instance, the synthesis of 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide, an isosteric to EICAR, involved Pd(0)-catalyzed cross-coupling reactions, indicating the compound's potential for modification and application in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Triazole derivatives, including the specific compound , have been synthesized through various methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is part of the click chemistry paradigm. These compounds are valued for their stability and reactivity, offering a platform for developing new chemical entities with potential pharmacological applications. The CuAAC method, in particular, is highlighted for its efficiency in synthesizing triazole derivatives under eco-friendly conditions, promoting sustainability in chemical synthesis (De Souza et al., 2019).

Biological Activities

The triazole core structure, including variations such as the one described, is known for a wide range of biological activities. Research has demonstrated the potential of triazole derivatives as antimicrobial, antitumor, antiviral, and anti-inflammatory agents. These activities make them significant in the search for new therapeutic agents. Notably, the triazole ring's ability to mimic various functional groups allows for the exploration of novel pharmacophores with enhanced biological activities (Sahu et al., 2020).

Material Science Applications

Beyond their biological importance, triazole derivatives, including the 5-methyl-1-(4-pyridinyl) variant, find applications in material science, such as corrosion inhibitors for metal surfaces and components in proton-conducting polymeric membranes for fuel cells. Their stability and ability to engage in various interactions make them suitable for enhancing the properties of materials in aggressive media and high-temperature applications, offering pathways to develop more durable and efficient materials (Hrimla et al., 2021).

properties

IUPAC Name

5-methyl-1-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-8(9(14)15)11-12-13(6)7-2-4-10-5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZVLKILZILBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220550
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

CAS RN

70292-16-9
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070292169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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